

# Spectroscopic Analysis of 5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 5-Formyl-2-methoxyphenylboronic acid

**Cat. No.:** B137134

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for **5-Formyl-2-methoxyphenylboronic acid**. Due to the limited availability of experimentally derived public data, this document presents predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data, offering a valuable resource for the identification and characterization of this compound in a research and development setting.

## Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data

The following tables summarize the predicted chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicities, and coupling constants ( $J$ ) in Hertz (Hz) for **5-Formyl-2-methoxyphenylboronic acid**. These predictions are based on computational models and are intended to serve as a reference for spectral analysis.

Table 1: Predicted <sup>1</sup>H NMR Data for **5-Formyl-2-methoxyphenylboronic acid** (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
9.85	s	-	-CHO
8.20	s (br)	-	-B(OH) <sub>2</sub>
7.95	d	~2.0	H-6
7.80	dd	~8.5, 2.0	H-4
7.15	d	~8.5	H-3
3.90	s	-	-OCH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **5-Formyl-2-methoxyphenylboronic acid** (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
192.5	-CHO
165.0	C-2
138.0	C-4
132.0	C-6
130.0	C-5
118.0	C-1 (ipso)
113.0	C-3
56.0	-OCH <sub>3</sub>

## Experimental Protocol for NMR Spectroscopy

A general methodology for the acquisition of NMR spectra for an arylboronic acid like **5-Formyl-2-methoxyphenylboronic acid** is provided below.

### 2.1. Sample Preparation

- Weigh approximately 5-10 mg of **5-Formyl-2-methoxyphenylboronic acid** directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O). The choice of solvent may depend on the solubility of the compound and the desired chemical shifts for the exchangeable protons (e.g., the B(OH)<sub>2</sub> protons).
- Securely cap the NMR tube and gently agitate or vortex the tube until the sample is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

## 2.2. NMR Data Acquisition

- Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional (1D) <sup>1</sup>H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
- Acquire a 1D <sup>13</sup>C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the <sup>13</sup>C isotope. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.
- Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectra.
- Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).

## Structural Assignment and Data Visualization

The following diagram illustrates the chemical structure of **5-Formyl-2-methoxyphenylboronic acid** and the logical relationship for the assignment of the predicted NMR signals.

Caption: Molecular structure of **5-Formyl-2-methoxyphenylboronic acid** with atom numbering.

- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137134#1h-nmr-and-13c-nmr-data-for-5-formyl-2-methoxyphenylboronic-acid>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)